molecular formula C12H15ClN2O2 B1458925 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride CAS No. 1984136-61-9

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Cat. No. B1458925
CAS RN: 1984136-61-9
M. Wt: 254.71 g/mol
InChI Key: XGGPXQAUSIIFRL-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, also known as 6,8-DMQHCl, is a synthetic compound with a variety of applications in scientific research. It is a quinoline derivative that has been extensively studied for its unique properties and potential applications in different fields of science. 6,8-DMQHCl has been used in a variety of laboratory experiments and research studies, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

The research on compounds related to 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, such as its structural analogs and derivatives, has been focused on the synthesis of new biologically active substances. For example, Ukrainets, Mospanova, and Davidenko (2014) synthesized a series of N-R-amides obtained as hydrochlorides with good solubility in water, aiming to identify substances with antihypoxic actions. Several of these amides exhibited high antihypoxic effects and were identified as essentially nontoxic, making them suitable for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Chemical Synthesis and Derivatives

Granik et al. (1982) explored the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides to synthesize 2-oxopyrimido[4,3-a]isoquinoline derivatives. This work is part of a broader effort to understand the chemical properties and potential applications of isoquinoline derivatives in various fields, including pharmaceuticals (Granik et al., 1982).

Pharmacological Potential

A study by Graulich et al. (2006) synthesized and evaluated methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine for their affinity for apamin-sensitive binding sites. The research highlighted the importance of methoxy positioning on the isoquinoline nucleus for binding affinity, suggesting potential pharmacological applications for these compounds (Graulich et al., 2006).

Antitumor Activity

Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives to evaluate their antitumor activities. The study found that these compounds displayed excellent cytotoxicity against various human cancer cell lines, with specific derivatives showing potent activity. This research points to the potential of 6,8-dimethoxy-2-methylquinolin-4-amine hydrochloride derivatives in developing new anticancer agents (Ren et al., 2013).

properties

IUPAC Name

6,8-dimethoxy-2-methylquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPXQAUSIIFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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